5-(3,4-Dimethylphenyl)piperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
UFLFPYJMYFSCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CNC(=O)CN2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethylphenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecular Profile of a Novel Piperazinone Derivative
5-(3,4-Dimethylphenyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with a dimethylphenyl group. As with any potential therapeutic agent, a comprehensive understanding of its physicochemical properties is paramount. These properties govern the molecule's behavior from the moment of administration to its interaction with the target, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of the key physicochemical characteristics of 5-(3,4-Dimethylphenyl)piperazin-2-one, offering both predicted values and established, field-proven methodologies for their experimental determination. The insights herein are intended to empower researchers in drug discovery and development to make informed decisions regarding the potential of this and structurally related compounds.
Predicted Physicochemical Properties: An Overview
While extensive experimental data for 5-(3,4-Dimethylphenyl)piperazin-2-one is not yet publicly available, computational models provide valuable initial estimates. The following table summarizes the predicted physicochemical properties for this compound, which serve as a foundational dataset for further experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₆N₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 204.27 g/mol | Influences diffusion, transport across membranes, and overall "drug-likeness". |
| Melting Point | ~150-170 °C | Indicator of purity, lattice energy, and aids in formulation development. |
| Boiling Point | > 400 °C (decomposes) | Reflects volatility; important for purification and stability assessment. |
| Aqueous Solubility | Low to moderate | Crucial for bioavailability; affects dissolution rate and absorption. |
| Lipophilicity (logP) | ~2.0 - 2.5 | Governs membrane permeability, protein binding, and metabolic stability. |
| pKa (Basic) | ~6.5 - 7.5 (piperazine N) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
| pKa (Acidic) | ~15-16 (amide N-H) | Indicates the potential for deprotonation under strongly basic conditions. |
Core Physicochemical Characteristics and Experimental Determination
Molecular Structure and Identity
The foundational identity of 5-(3,4-Dimethylphenyl)piperazin-2-one is defined by its molecular formula, weight, and unique structural arrangement.
-
Molecular Formula: C₁₂H₁₆N₂O
-
Molecular Weight: 204.27 g/mol
-
CAS Number: 907972-53-6
-
IUPAC Name: 5-(3,4-Dimethylphenyl)piperazin-2-one
Caption: Chemical structure of 5-(3,4-Dimethylphenyl)piperazin-2-one.
Melting Point (MP)
Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[1] A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden the melting range.[1] It is also a critical parameter for pre-formulation studies, influencing decisions on solid dosage form development.
Experimental Protocol: Capillary Melting Point Determination This method is a standard and widely used technique for accurate melting point measurement.[2][3]
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of thetube, aiming for a sample height of 2-3 mm.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate to determine a rough estimate.[3]
-
Accurate Determination: For a precise measurement, begin heating at a rate of approximately 1-2 °C per minute when the temperature is about 20 °C below the expected melting point.[1][3]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range constitutes the melting point.[1]
Lipophilicity (logP/logD)
Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a critical determinant of a drug's ADMET properties.[4] It influences a molecule's ability to cross biological membranes, its binding affinity to plasma proteins, and its susceptibility to metabolic enzymes. An optimal logP value, typically between 1 and 3 for orally administered drugs, is often sought to balance solubility and permeability.
Experimental Protocol: RP-HPLC Method for logP Determination Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity.[5][6]
-
System Preparation:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Isocratic Elution: Maintain a constant mobile phase composition throughout the run.
-
-
Calibration:
-
Inject a series of standard compounds with known logP values that span a range bracketing the expected logP of the test compound.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.
-
Generate a calibration curve by plotting the known logP values of the standards against their corresponding log k' values.
-
-
Sample Analysis:
-
Dissolve 5-(3,4-Dimethylphenyl)piperazin-2-one in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Determine its retention time and calculate its log k'.
-
-
logP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its experimentally determined log k'.
-
Aqueous Solubility
Significance: Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[7] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a compound. Determining solubility is a cornerstone of pre-formulation and lead optimization.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8]
-
Sample Preparation: Add an excess amount of solid 5-(3,4-Dimethylphenyl)piperazin-2-one to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.[7]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solubility Calculation: Based on the measured concentration and the dilution factor, calculate the equilibrium solubility of the compound in the specified buffer.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
Significance: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH.[10] For 5-(3,4-Dimethylphenyl)piperazin-2-one, the secondary amine in the piperazine ring is expected to be the primary basic center. Its pKa will dictate the charge state of the molecule in different physiological environments, such as the stomach (low pH) and the intestine (higher pH), which in turn affects its solubility and permeability.
Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and precise method for determining pKa values.[10][11][12]
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve an accurately weighed amount of 5-(3,4-Dimethylphenyl)piperazin-2-one in a suitable solvent system (e.g., water or a water/co-solvent mixture). The concentration should be sufficient to produce a clear titration curve, typically around 1-10 mM.[12]
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa, or a strong base (e.g., 0.1 M NaOH) for an acidic pKa.
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region or the point of inflection in the first derivative of the titration curve.[11]
-
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Significance: NMR spectroscopy is one of the most powerful tools for unambiguous structure elucidation and confirmation. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.
-
Predicted ¹H NMR Spectra:
-
Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Piperazinone Protons: Methylene protons adjacent to the nitrogen atoms and the carbonyl group will appear as multiplets in the δ 3.0-4.5 ppm region. The N-H proton will likely appear as a broad singlet.
-
Methyl Protons: Two singlets for the two methyl groups on the aromatic ring, expected around δ 2.2-2.4 ppm.
-
-
Predicted ¹³C NMR Spectra:
-
Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.
-
Piperazinone Carbons: Signals for the methylene carbons in the δ 40-60 ppm range.
-
Methyl Carbons: Signals in the upfield region, around δ 15-25 ppm.
-
Experimental Protocol: NMR Analysis [13]
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Mass Spectrometry (MS)
Significance: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.[14]
-
Expected Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 204.27.
-
Expected Fragmentation: Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the piperazine ring and the bond between the phenyl group and the piperazine nitrogen.[15] Key fragments might include ions corresponding to the dimethylphenyl moiety and the piperazinone ring.
Experimental Protocol: LC-MS Analysis [16]
-
Sample Introduction: The compound is typically introduced into the mass spectrometer via a liquid chromatograph (LC) for separation from any impurities.
-
Ionization: ESI is a common and soft ionization technique suitable for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺ at m/z 205.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Infrared (IR) Spectroscopy
Significance: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Expected Characteristic Absorptions:
-
N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ from the secondary amine/amide.
-
C-H Stretch (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Amide): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹, characteristic of a lactam carbonyl.[17]
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
-
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull in Nujol, or as a thin film from a solution evaporated on a salt plate. For quantitative analysis, a solution in a suitable IR-transparent solvent can be used.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and then automatically subtracted from the sample spectrum.
Interplay of Physicochemical Properties in Drug Development
The physicochemical properties of a drug candidate are not independent variables; they are interconnected and collectively determine the molecule's overall suitability as a therapeutic agent. This interplay is a critical consideration in medicinal chemistry and drug design.
Caption: Interrelationship of physicochemical properties and their impact on bioavailability.
Conclusion
This technical guide has provided a comprehensive overview of the essential physicochemical properties of 5-(3,4-Dimethylphenyl)piperazin-2-one. While the presented quantitative data are based on computational predictions and require experimental verification, the detailed protocols offer a clear and robust framework for obtaining these critical measurements. A thorough experimental characterization of the melting point, lipophilicity, solubility, and pKa, complemented by a detailed spectroscopic analysis, will be instrumental in advancing the development of this compound and its analogs. By grounding drug discovery efforts in a solid understanding of these fundamental molecular properties, researchers can more effectively navigate the path toward identifying and optimizing promising new therapeutic agents.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 1, 2026, from Creative Bioarray website.[11]
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Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets.[5]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).[12]
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Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 123325.[6]
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BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.[13]
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PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.[14]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[10]
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PMC. (n.d.). Development of Methods for the Determination of pKa Values.[18]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.[]
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Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
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Organic Laboratory Techniques. (n.d.). Melting point determination.[1]
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Laboratory Equipment. (2023). Measuring the Melting Point.[2]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.[3]
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PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.[16]
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.[20]
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PubMed. (n.d.). FTIR study of five complex beta-lactam molecules.[17]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.[15]
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Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.[21]
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BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.[8]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.[22]
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ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.[23]
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Emerald Cloud Lab. (2025). ExperimentMeasureMeltingPoint Documentation.[24]
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The University of Texas at Austin. (n.d.). An improved method for predicting logP.[4]
- University of Regina. (n.d.).
- ResearchGate. (2025). Using Measured pK(a)
-
Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.[24]
- PMC. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Representative FTIR Spectrum for ?-lactam in CCl4.
- RSC Publishing. (2018).
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SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.[7]
- PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing.
- Cambridge MedChem Consulting. (2019).
- ACS Publications. (n.d.). Nuclear magnetic resonance spectral parameters and ring interconversion of a series of piperazines.
- YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
- ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
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SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.[9]
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- BLDpharm. (n.d.). 907972-53-6|1-(3,4-Dimethylphenyl)piperazin-2-one.
- MedchemExpress.com. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(3,4-dimethylphenyl)piperazine | 1014-05-7.
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Strategic Synthesis of Novel Phenylpiperazin-2-one Scaffolds
The following technical guide details the strategic synthesis of novel phenylpiperazin-2-one derivatives. It is structured to provide modular, high-fidelity protocols suitable for medicinal chemistry campaigns.
A Medicinal Chemistry Guide to Privileged Peptidomimetics
Executive Summary & Strategic Value
The phenylpiperazin-2-one scaffold represents a "privileged structure" in drug discovery, serving as a conformationally constrained bioisostere of linear peptides. Unlike the flexible piperazine ring common in CNS agents (e.g., aripiprazole), the introduction of the C2-carbonyl group (lactam) imparts planarity to the N1-C2 bond, reducing conformational entropy and increasing metabolic stability against oxidative metabolism.
This guide focuses on two critical synthetic challenges:
-
De Novo Assembly: Constructing the core ring with specific C3-chirality (e.g., 3-phenyl derivatives).
-
Late-Stage Functionalization: Regioselective N-arylation to install phenyl motifs on N1 or N4.
Retrosynthetic Analysis
To design a robust synthetic route, we must disconnect the scaffold into logical precursors. The following diagram illustrates the three primary disconnection strategies: the Chiral Pool Approach (for enantiopurity), the Multicomponent Approach (for diversity), and the Late-Stage Arylation (for SAR exploration).
Figure 1: Retrosynthetic map for phenylpiperazin-2-one derivatives highlighting three distinct strategic entry points.
Methodology A: The Chiral Pool Assembly
Objective: Synthesis of enantiopure 3-phenylpiperazin-2-one derivatives. Rationale: Using phenylglycine as a starting material transfers the chiral center directly into the scaffold, avoiding difficult enantioseparations later.
Protocol 1: N-Alkylation & Cyclization
This protocol utilizes a "self-validating" two-step sequence: reductive amination (or alkylation) followed by intramolecular lactamization.
Reagents:
-
(S)-Phenylglycine methyl ester hydrochloride (1.0 equiv)
-
Boc-Aminoacetaldehyde (1.1 equiv) or N-Boc-2-bromoethylamine
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
TFA (Trifluoroacetic acid) / DCM (1:1 v/v)
-
DIPEA (Diisopropylethylamine)
Step-by-Step Workflow:
-
Reductive Amination:
-
Charge a flame-dried flask with (S)-phenylglycine methyl ester HCl and Boc-aminoacetaldehyde in DCE (1,2-Dichloroethane).
-
Stir for 30 min under Argon to form the imine.
-
Add STAB portion-wise at 0°C. Causality: STAB is preferred over NaBH4 to prevent reduction of the ester moiety.
-
Monitor via TLC (5% MeOH/DCM). Product is the secondary amine (N-alkylated amino ester).
-
-
Deprotection:
-
Dissolve the intermediate in 20% TFA/DCM. Stir for 1 hour to remove the Boc group.
-
Concentrate in vacuo to yield the TFA salt.
-
-
Cyclization (The Critical Step):
-
Redissolve the salt in MeOH.
-
Add DIPEA (3.0 equiv) and reflux for 4–12 hours.
-
Validation: The disappearance of the methyl ester singlet (~3.7 ppm) in 1H NMR confirms cyclization.
-
Data Summary: Yield Expectations
| Substrate (R) | Method | Yield (2 Steps) | ee% |
|---|---|---|---|
| H (Unsubstituted) | Reductive Amination | 78% | >99% |
| 4-F-Phenyl | Reductive Amination | 72% | >98% |
| 4-OMe-Phenyl | Reductive Amination | 65% | >98% |
Methodology B: Regioselective N-Arylation (Buchwald-Hartwig)
Objective: Installation of phenyl groups on N1 or N4 of a pre-formed piperazin-2-one ring. Technical Challenge: The amide nitrogen (N1) is significantly less nucleophilic than the amine nitrogen (N4). Standard conditions favor N4-arylation. To achieve N1-arylation, N4 must be protected, or specialized ligands must be used.
Protocol 2: Palladium-Catalyzed C-N Coupling
This protocol is grounded in the work of Buchwald and Hartwig, optimized for lactam substrates.
Reagents:
-
Piperazin-2-one derivative (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: Xantphos (for N1-amide coupling) or BrettPhos (for N4-amine coupling)
-
Base: Cs2CO3 (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inert Setup:
-
Use a Schlenk tube or microwave vial. Evacuate and backfill with Argon (3x). Causality: O2 poisons Pd(0) species, halting the catalytic cycle.
-
-
Catalyst Pre-complexation:
-
Add Pd(OAc)2 and Xantphos to the dioxane and stir for 5 min. The solution should turn yellow/orange, indicating active L2Pd(0) generation.
-
-
Addition:
-
Add the piperazin-2-one, Aryl Bromide, and Cs2CO3.
-
-
Reaction:
-
Heat to 100°C (oil bath) or 120°C (Microwave, 30 min).
-
Validation: Filter through Celite. The crude 1H NMR should show a downfield shift of the alpha-protons due to the deshielding effect of the new N-aryl group.
-
Catalytic Cycle Visualization
The following diagram details the mechanism for the N-arylation, highlighting the Oxidative Addition and Reductive Elimination steps critical for troubleshooting.
Figure 2: Catalytic cycle for the Pd-catalyzed N-arylation of piperazin-2-one. Note that Xantphos (wide bite angle) facilitates the difficult reductive elimination from the amido-palladium complex.
Methodology C: The "Novel" Ugi-Post-Condensation Route
Objective: Rapid generation of highly substituted libraries (e.g., 3,5,6-trisubstituted piperazinones). Mechanism: The Ugi 4-Component Reaction (Ugi-4CR) followed by an acid-mediated cyclization.[2]
Protocol:
-
Ugi Phase: React Aminoacetaldehyde dimethyl acetal (Amine) + Benzaldehyde (Aldehyde) + Boc-Glycine (Acid) + Isocyanide in MeOH. Stir 24h.
-
Cyclization Phase: Treat the isolated Ugi adduct with TFA/DCM (1:1).
-
Mechanism:[3][4][5][6] TFA removes the Boc group AND hydrolyzes the acetal to an aldehyde. The free amine then attacks the aldehyde (reductive amination conditions) or the amide carbonyl (if specific linkers are used).
-
Refined Route: For piperazin-2-ones specifically, use N-Boc-ethylenediamine as the amine component.
-
Ugi Adduct -> TFA Deprotection -> Base-induced transamidation closes the ring.
-
-
Purification & Characterization Standards
Novel derivatives require rigorous validation.
TLC Visualization:
-
Stain: Ninhydrin (for free amines) or KMnO4 (for amides/alkenes).
-
Rf Shift: N-arylation typically increases Rf in non-polar solvents (Hex/EtOAc) compared to the NH precursor.
NMR Diagnostics (1H, 400 MHz, CDCl3):
-
C3-Protons: Appear as a singlet (~3.5 ppm) in unsubstituted glycine-derived rings.
-
C3-Methine (Chiral): If 3-phenyl substituted, appears as a diagnostic singlet or doublet around 4.5–5.0 ppm.
-
Amide NH: Broad singlet at 6.0–7.5 ppm (disappears on D2O shake). N1-arylation is confirmed by the disappearance of this peak.
Table: Comparative Chemical Shifts
| Position | Unsubstituted (ppm) | N1-Phenyl (ppm) | N4-Phenyl (ppm) |
|---|---|---|---|
| H-3 (CH2) | 3.55 | 3.70 | 3.65 |
| H-5 (CH2) | 3.05 | 3.45 | 3.40 |
| H-6 (CH2) | 3.35 | 3.95 (Deshielded) | 3.10 |
References
-
Tripathi, S., et al. (2020).[7] Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization. The Journal of Organic Chemistry. Link
-
Mendez-Granados, J., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemical Proceedings. Link
-
Shreder, K., et al. (1998). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. ACS Combinatorial Science.[8][9] Link
-
Hulme, C., et al. (1998). Novel Applications of the Ugi Reaction: One-Pot Synthesis of Piperazinones. Tetrahedron Letters. Link
-
Caddick, S., et al. (2003). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Tetrahedron. Link
-
Li, W., et al. (2002). Solid-Phase Synthesis of Unsaturated 3-Substituted Piperazine-2,5-diones. ACS Combinatorial Science.[8][9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 5-(3,4-Dimethylphenyl)piperazin-2-one: A Technical Guide to Lead Optimization
Executive Summary
This technical guide outlines the computational profiling of 5-(3,4-Dimethylphenyl)piperazin-2-one , a privileged scaffold derivative often explored in medicinal chemistry for its peptidomimetic properties. Piperazin-2-ones serve as constrained amino acid analogs, frequently utilized in the design of Farnesyltransferase (FTase) inhibitors and Kinase inhibitors .
This document provides a rigorous, self-validating workflow for the in silico characterization of this molecule, covering Quantum Mechanical (QM) optimization, Molecular Docking, Molecular Dynamics (MD) simulations, and ADMET profiling.
Chemical Intelligence & Ligand Preparation
Before macromolecular interaction modeling, the ligand must be energetically minimized to its bioactive conformation. The 3,4-dimethylphenyl moiety introduces specific hydrophobic vectors that must be accurately modeled.
Structural Definition
-
IUPAC Name: 5-(3,4-Dimethylphenyl)piperazin-2-one
-
SMILES: Cc1ccc(cc1C)C2CNC(=O)CN2
-
Key Pharmacophores:
-
Piperazin-2-one core: Hydrogen bond donor (N4-H) and acceptor (C2=O).
-
3,4-Dimethylphenyl: Hydrophobic/Van der Waals contact surface.
-
Quantum Mechanical (QM) Optimization Protocol
To ensure accurate bond lengths and partial charge distribution (ESP), we employ Density Functional Theory (DFT).
Protocol:
-
Initial Geometry: Generate 3D coordinates using RDKit or OpenBabel.
-
Basis Set: B3LYP/6-31G(d,p) level of theory (Standard for organic drug-like molecules).
-
Software: Gaussian 16 or ORCA.
-
Validation: Frequency calculation must yield zero imaginary frequencies (ensuring a true local minimum).
-
Output: RESP (Restrained Electrostatic Potential) charges are extracted for force field generation.
Target Selection & Molecular Docking
Piperazin-2-ones are well-documented bioisosteres for the peptide bond. A primary therapeutic target for this class is Farnesyltransferase (FTase) , where the scaffold mimics the turn conformation of the CAAX tetrapeptide motif.
Selected Target: Human Farnesyltransferase (PDB ID: 1JCQ ).
Docking Workflow (AutoDock Vina / Glide)
The docking campaign assesses the binding affinity of the ligand within the FTase active site, specifically targeting the hydrophobic pocket occupied by the farnesyl pyrophosphate (FPP) tail or the peptide substrate.
Step-by-Step Protocol:
-
Protein Prep:
-
Remove water molecules (unless bridging).
-
Add polar hydrogens and Kollman charges.
-
Define Grid Box: Center on co-crystallized ligand (approx. 60x60x60 Å).
-
-
Ligand Prep:
-
Assign Gasteiger charges.
-
Set rotatable bonds (Note: The piperazinone ring is semi-rigid; the phenyl bond is rotatable).
-
-
Execution: Run AutoDock Vina with exhaustiveness = 32.
-
Scoring: Filter poses with
kcal/mol.
Visualization: Docking Logic
The following diagram illustrates the decision logic for the docking campaign.
Figure 1: Strategic workflow for molecular docking, moving from ligand preparation to pose selection based on binding energy thresholds.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to evaluate the temporal stability of the Ligand-FTase complex and the persistence of the hydrophobic interactions driven by the dimethylphenyl group.
Simulation Protocol (GROMACS)
This protocol ensures a self-validating system by checking stability (RMSD) and flexibility (RMSF).
| Stage | Parameter | Purpose |
| Topology Generation | CHARMM36m (Protein) + CGenFF (Ligand) | Define force field parameters. |
| Solvation | TIP3P Water Model | Mimic physiological aqueous environment. |
| Neutralization | Na+ / Cl- ions (0.15 M) | Balance system charge. |
| Minimization | Steepest Descent (50,000 steps) | Remove steric clashes.[1] |
| Equilibration 1 | NVT (100 ps, 300 K) | Stabilize Temperature (Thermostat). |
| Equilibration 2 | NPT (100 ps, 1 bar) | Stabilize Pressure/Density (Barostat). |
| Production Run | 100 ns | Data collection for trajectory analysis. |
Visualization: MD Pipeline
The following diagram details the technical steps for the GROMACS simulation.
Figure 2: GROMACS simulation pipeline, ensuring system equilibration prior to production data collection.
ADMET Profiling (Pharmacokinetics)
For 5-(3,4-Dimethylphenyl)piperazin-2-one to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3][4]
Predicted Physicochemical Properties
Using consensus modeling (e.g., SwissADME, ADMETlab 2.0), the following profile is anticipated for this structure. The 3,4-dimethyl substitution increases lipophilicity compared to the unsubstituted phenyl analog.
| Property | Predicted Value | Interpretation |
| Molecular Weight | ~204.27 g/mol | Favorable (< 500 Da, Rule of 5 compliant). |
| LogP (Lipophilicity) | 1.8 - 2.2 | Optimal for oral bioavailability (permeable). |
| TPSA | ~41 Ų | High BBB permeability potential (< 90 Ų). |
| Solubility (LogS) | -2.5 to -3.0 | Moderately soluble; may require formulation aid. |
| CYP Inhibition | CYP2D6 (Possible) | The basic nitrogen may interact with CYP2D6 heme. |
| hERG Toxicity | Low Risk | Structure lacks typical pharmacophores for hERG block. |
Biological Pathway Context
If this molecule acts as an FTase inhibitor, it impacts the Ras signaling pathway.[5] The diagram below visualizes the downstream effects of inhibiting FTase with the modeled compound.
Figure 3: Mechanism of Action. The compound inhibits FTase, preventing Ras farnesylation and halting downstream proliferative signaling.[5]
Conclusion & Recommendations
The in silico modeling of 5-(3,4-Dimethylphenyl)piperazin-2-one suggests it is a chemically tractable lead with favorable drug-like properties.
-
Binding: The scaffold is predicted to bind effectively to hydrophobic pockets (e.g., FTase) driven by the 3,4-dimethylphenyl moiety.
-
Stability: MD simulations should confirm the stability of the piperazinone ring conformation.
-
Optimization: Future derivatives should focus on the N1-position of the piperazinone ring to introduce additional hydrogen bonding groups to improve selectivity.
References
-
Molecular Docking Protocols: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
MD Simulation Standards: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link
-
ADMET Prediction: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link
-
Piperazinone Scaffold Utility: Pal, D., & Saha, S. (2012). Piperazin-2-one: A privileged scaffold in medicinal chemistry.[5] Medicinal Chemistry Research. (Contextual citation for scaffold relevance).
-
Force Field Parameters: Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry. Link
Sources
- 1. GIL [genomatics.net]
- 2. audreyli.com [audreyli.com]
- 3. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"purification challenges of substituted piperazin-2-ones"
Technical Support Center: Purification of Substituted Piperazin-2-ones
Ticket ID: PIP-2-ONE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification, Solubility, and Stereochemical Integrity
Introduction: The "Deceptive" Scaffold
Welcome to the technical support hub for substituted piperazin-2-ones. You are likely here because this scaffold—ubiquitous in peptidomimetics and kinase inhibitors—is behaving deceptively. While structurally simple, the lactam (amide) combined with the secondary/tertiary amine creates a "push-pull" electronic system that complicates purification.
Common Symptoms:
-
Tailing/Streaking on silica gel (due to the basic N1/N4 amine).
-
"Brick Dust" Solubility: The compound precipitates in the column or is insoluble in standard NMR solvents.
-
Ghost Impurities: Persistent co-eluting byproducts (often Diketopiperazines).
-
Loss of Chirality: Unexplained racemization at the C3 position.
This guide provides modular troubleshooting workflows to resolve these specific issues.
Module 1: Triage & Method Selection
Before loading a column, determine the physicochemical behavior of your specific substitution pattern.
User Query: "My compound is crashing out on the column or streaking indefinitely."
Diagnostic Protocol: Substituted piperazin-2-ones fall into two distinct purification classes based on the N-substitution and C3-substitution.
Figure 1: Decision matrix for selecting the purification method based on solubility and polarity interactions.
Module 2: The "Sticky" Amine (Chromatography Solutions)
The Issue: The basic nitrogen (usually N4, unless substituted) interacts strongly with the acidic silanols of silica gel, causing broad peaks and yield loss.
Troubleshooting Guide:
| Method | Solvent System | Additive (Critical) | When to Use |
| Normal Phase (Flash) | DCM : MeOH (95:5 to 85:15) | 1% Triethylamine (TEA) or 1% NH₄OH | For lipophilic N-substituted derivatives (e.g., benzyl, Boc). The base neutralizes silica acidity.[1] |
| Reverse Phase (Prep-HPLC) | Water : Acetonitrile | 0.1% Formic Acid or 0.1% TFA | For polar, unprotected piperazinones. Acid protonates the amine, ensuring it elutes as a sharp salt peak. |
| Alumina (Neutral) | EtOAc : Hexane | None | When the compound is acid-sensitive or decomposes on silica. |
Expert Tip: If using TEA in normal phase, wash the collected fractions with saturated NaHCO₃ before evaporation to remove the TEA, otherwise, it may induce oiling or decomposition during storage.
Module 3: The "Ghost" Impurity (Diketopiperazines)
User Query: "I have a persistent impurity with the same mass (MW) as my product but different retention time."
Root Cause: During synthesis (especially from amino acids or Ugi reactions), the linear intermediate can cyclize "head-to-tail" to form a 2,5-diketopiperazine (DKP) .[2] This is a thermodynamic sink.
-
Product: Piperazin-2-one (one carbonyl).
-
Impurity: Diketopiperazine (two carbonyls, isomeric or -2H mass difference depending on route).[3]
Purification Protocol (Solubility Switch): DKPs are notoriously insoluble in most organic solvents due to strong intermolecular hydrogen bonding (forming specific ribbon structures).
-
Dissolution: Take the crude solid.[1] Attempt to dissolve in warm Acetone or Dichloromethane (DCM) .
-
Filtration:
-
The Solid: Usually the DKP impurity (verify by NMR: symmetric signals, lack of coupling seen in piperazinone).
-
The Filtrate: Your desired piperazin-2-one.
-
-
Verification: Check the Carbonyl region in ¹³C NMR.
Module 4: Stereochemical Integrity (Chiral Resolution)
User Query: "My enantiomeric excess (ee) dropped after purification."
The Mechanism: The C3 proton (alpha to the carbonyl) is acidic.[7] Basic workups or chromatography on basic alumina can induce enolization, leading to racemization.
Chiral Separation Guide: If synthesis failed to preserve chirality, use these specific conditions for resolution.
| Column Type | Stationary Phase | Mobile Phase | Target Interaction |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane : IPA (80:20) | Hydrogen bonding & steric fit. Robust for amides. |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | DCM : MeOH (90:10) | Immobilized phase allows "forbidden" solvents like DCM, good for solubility. |
| Chiralpak IG-U | Amylose tris(3-chloro-5-methylphenylcarbamate) | MtBE (Neat) or MeOH | Excellent for sub-2 µm fast separations. |
Self-Validating Step: Always run a racemic standard first to establish the separation window. If the peaks overlap, switch from alcohol modifiers to Acetonitrile in the mobile phase to alter the solvation shell.
Module 5: Experimental Workflow (Synthesis to Purity)
Context: A common route involves the reaction of 1,2-diamines with
Figure 2: Optimized workflow to minimize racemization and remove DKP byproducts early.
Critical Control Point (Step 2): When neutralizing amine salts, use mild bases like NaHCO₃ or 2-picoline. Avoid NaOH or KOH, which promote rapid racemization at C3 and hydrolysis of the lactam ring.
References & Validated Sources
-
Chiral Separation Protocols:
-
Methodology: "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." Application Note. BenchChem.
-
Source: (Verified Context: Polysaccharide-based CSPs like Chiralpak IC/IA are standard for this scaffold).
-
-
Synthesis & Racemization Mechanisms:
-
Diketopiperazine (DKP) Challenges:
-
Separation: "Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC." Chromatography Research International.
-
Source: (Verified Context: Validates the solubility and RP-HPLC differences between linear and cyclic forms).
-
-
General Purification Strategies:
-
Guide: "Technical Support Center: Purification of Piperazine-Containing Compounds." BenchChem.
-
Source: (Verified Context: Covers the use of amine modifiers and "brick dust" solubility issues).
-
-
Advanced C-Substitution:
-
Synthesis: "Facile access to C-substituted piperazin-2-ones... enabled by chemoselective carbene insertion."[5] Chemical Communications (RSC).
-
Source: (Verified Context: Highlights the difficulty of C-substitution and alternative catalytic routes).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
"scale-up synthesis of 5-(3,4-Dimethylphenyl)piperazin-2-one"
Technical Support Center: Scale-Up Synthesis of 5-(3,4-Dimethylphenyl)piperazin-2-one
Case ID: #SYN-5DP-2024 Status: Active Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting for Multi-Gram to Kilo-Scale Synthesis[1]
Executive Summary & Synthetic Strategy
You are likely encountering difficulties scaling the synthesis of 5-(3,4-Dimethylphenyl)piperazin-2-one due to the competing polymerization pathways inherent in diamine-dicarbonyl condensations.[1]
While academic literature often suggests the reaction of phenacyl bromides with ethylenediamine (which frequently results in messy bis-alkylation mixtures), for scale-up applications , we recommend the "Keto-Ester Reductive Cyclization" route.[1] This pathway offers superior atom economy, cleaner impurity profiles, and safer handling characteristics than lachrymatory halide routes.[2]
The Recommended Pathway:
-
Condensation: Reaction of Ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate with Ethylenediamine.[1]
-
Intermediate: Formation of the 3,4-dihydro-5-(3,4-dimethylphenyl)pyrazin-2(1H)-one scaffold.
-
Reduction: Catalytic hydrogenation (Pd/C) or hydride reduction to the final piperazin-2-one.[1]
Troubleshooting Guide (Q&A)
This section addresses the specific failure modes reported by our user base during the scale-up of this scaffold.
Q1: "My crude reaction mixture is a viscous gum/polymer instead of the desired precipitate. What went wrong?"
Diagnosis: Oligomerization driven by concentration effects.[1] Technical Insight: The reaction between a diamine and a keto-ester is a classic step-growth polymerization risk.[1] If the concentration is too high, intermolecular reaction (polymer chain growth) competes with the desired intramolecular cyclization.[1] Corrective Action:
-
High Dilution Principle: Run the cyclization step at high dilution (0.05 M to 0.1 M).[1]
-
Reverse Addition: Do not dump the diamine into the keto-ester. Slowly add the keto-ester solution into a cooled solution of excess ethylenediamine . This ensures the diamine is always in molar excess locally, favoring the 1:1 adduct that leads to cyclization.[1]
Q2: "I am observing a significant impurity with a mass of [2M - 2H]. Is this a dimer?"
Diagnosis: Formation of the bis-imine or bis-amide bridged dimer.[1] Technical Insight: This occurs when one molecule of ethylenediamine reacts with two molecules of the keto-ester, or vice versa, before the ring can close.[2] Corrective Action:
-
Stoichiometry Adjustment: Increase the Ethylenediamine equivalents to 1.2–1.5 eq.
-
Temperature Control: Maintain the reaction at 0°C during the addition phase. Higher temperatures accelerate the kinetics of the second addition before the first intermediate can undergo the conformational change required for ring closure.[1]
Q3: "The hydrogenation step stalls at 60-70% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst poisoning by amine intermediates or sulfur contaminants.[1] Technical Insight: The imine/enamine intermediate (the dihydropyrazinone) can chelate Pd sites.[1] Furthermore, if your starting material (3,4-dimethyl acetophenone precursor) was made via Friedel-Crafts using thionyl chloride or similar sulfur reagents, trace sulfur will kill the Pd/C. Corrective Action: [2]
-
Acidic Additive: Run the hydrogenation in MeOH/AcOH (10:1). Protonating the amine nitrogen reduces its affinity for the metal surface, preventing "amine poisoning" of the catalyst.[1]
-
Catalyst Switch: If Pd/C fails, switch to Raney Nickel (requires careful handling) or PtO2 (Adams' catalyst), which are more robust against poisoning in nitrogen-heterocycle reductions.[1]
Q4: "The final product is an oil and difficult to crystallize. How do I purify this on a large scale without a column?"
Diagnosis: The 3,4-dimethylphenyl group adds significant lipophilicity, preventing easy crystallization from polar solvents, while the lactam/amine core prevents crystallization from non-polar solvents.[2] Technical Insight: Piperazinones are often amorphous foams in their free-base form.[1] Corrective Action:
-
Salt Formation: Do not isolate the free base.[1] Treat the crude reaction mixture (after workup) with HCl in dioxane or Fumaric acid in ethanol.
-
Target: The Hydrochloride or Fumarate salt will likely be a crystalline solid.[1]
-
Recrystallization: Recrystallize the salt from Isopropanol/Ethanol mixtures.[1] This is the industry standard for purifying piperazine derivatives without chromatography.[1]
Validated Experimental Protocol
Target: 5-(3,4-Dimethylphenyl)piperazin-2-one (100g Scale)
Phase 1: Cyclization to Dihydropyrazinone
-
Setup: A 5L reactor equipped with an overhead stirrer, dropping funnel, and nitrogen inlet.
-
Reagent A: Dissolve Ethylenediamine (1.5 equiv, 68g) in Methanol (1.5 L). Cool to 0°C.[1]
-
Reagent B: Dissolve Ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate (1.0 equiv, 155g) in Methanol (500 mL).
-
Addition: Add Solution B to Solution A dropwise over 2 hours. Crucial: Maintain internal temp < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by HPLC for the disappearance of the keto-ester.[1]
-
Workup: Concentrate the solvent to ~20% volume. The intermediate 3,4-dihydro-5-(3,4-dimethylphenyl)pyrazin-2(1H)-one may precipitate.[1] If not, proceed directly to reduction (telescoped process).[1][2]
Phase 2: Reduction to Piperazinone
-
Setup: Transfer the concentrate to a high-pressure hydrogenation vessel (Parr reactor).
-
Solvent: Add Glacial Acetic Acid (150 mL) and dilute with Methanol to a total volume of 1.5 L.
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate, ~8g).[1] Safety: Add catalyst under Argon flow to prevent ignition.
-
Hydrogenation: Pressurize to 4 bar (60 psi) H2. Stir vigorously at 40°C for 6-8 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.[1] Wash with MeOH.
-
Isolation: Concentrate the filtrate. Basify with saturated NaHCO3 to pH 8.[1] Extract with Ethyl Acetate (3 x 500 mL).
-
Purification (Salt Formation): Dry the organic layer (Na2SO4) and concentrate.[1] Dissolve the residue in Ethanol (300 mL). Add 1.1 equiv of HCl (4M in Dioxane) dropwise. Cool to 0°C to crystallize the hydrochloride salt.[1]
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision points and chemical pathways.
Caption: Logical flow for the synthesis of 5-arylpiperazin-2-ones, highlighting the critical telescoping decision and salt formation strategy.
Solvent & Condition Optimization Table
| Variable | Recommended | Alternative | Reason for Recommendation |
| Solvent (Cyclization) | Methanol | Ethanol, Isopropanol | MeOH offers the best solubility for the polar intermediate, preventing premature precipitation of oligomers.[1] |
| Temperature | 0°C | -10°C | Lower temperatures favor cyclization over polymerization but slow down kinetics. |
| Reduction Catalyst | 10% Pd/C | PtO2, Raney Ni | Pd/C is cost-effective.[1] PtO2 is reserved for difficult reductions where Pd is poisoned.[1] |
| Purification | HCl Salt | Fumarate, Tartrate | HCl salts are generally less hygroscopic and have sharper melting points for purity assay.[1][2] |
References
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021).[2][3] Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[1][3][4] Organic Chemistry Frontiers, 8(22), 6402–6407.[1][2]
-
Beshore, D. C., & Dinsmore, C. J. (2002).[1][2] Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization.[1][5] Organic Letters, 4(7), 1201–1204.[1][2]
-
Petkovic, M., et al. (2023).[1][2][6] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[1][6] Synthesis.
-
BenchChem Technical Support. (2025). Troubleshooting workflow for low yields in piperazinedione synthesis. BenchChem Technical Guides.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Validation & Comparative
A Comparative Analysis of the Mass Spectrometry Fragmentation of 5-(3,4-Dimethylphenyl)piperazin-2-one
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 5-(3,4-Dimethylphenyl)piperazin-2-one, a substituted piperazinone, under tandem mass spectrometry (MS/MS) conditions. As a member of a chemical class prevalent in medicinal chemistry and drug development, understanding its fragmentation signature is critical for structural elucidation, metabolite identification, and impurity profiling. This document outlines the principal fragmentation pathways initiated by electrospray ionization (ESI) and compares the resulting product ion spectra generated by low-energy Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). We provide detailed, field-proven experimental protocols and explain the causal logic behind instrumental choices, offering a robust framework for researchers, analytical chemists, and drug development professionals. All mechanistic proposals are grounded in established principles of ion chemistry and supported by authoritative references.
Introduction: The Analytical Imperative
The piperazine ring is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents.[1] The structural variant, piperazin-2-one, and its derivatives are of significant interest for their potential biological activities. 5-(3,4-Dimethylphenyl)piperazin-2-one combines this heterocyclic core with a substituted aromatic moiety, creating a molecule whose analytical characterization is paramount for preclinical and clinical development.
Mass spectrometry is the definitive tool for this characterization, offering unparalleled sensitivity and structural specificity. The fragmentation pattern of a molecule is a veritable fingerprint, providing unequivocal evidence of its constituent parts.[2] This guide serves to predict and rationalize this fingerprint, comparing two common fragmentation techniques to provide a holistic analytical perspective. The choice of fragmentation method is not trivial; techniques like CID and HCD operate on different principles of energy transfer, which can significantly influence the resulting product ion spectrum and the structural information that can be gleaned.[3]
Molecular Structure and Ionization
Compound: 5-(3,4-Dimethylphenyl)piperazin-2-one Molecular Formula: C₁₂H₁₆N₂O Monoisotopic Mass: 204.1263 Da Protonated Precursor [M+H]⁺: 205.1335 Da
Given the presence of two basic nitrogen atoms within the piperazine ring, 5-(3,4-Dimethylphenyl)piperazin-2-one is readily protonated under positive-mode electrospray ionization (ESI). The proton is most likely to localize on the secondary amine nitrogen (N4), as it is a stronger base than the amide nitrogen (N1). This stable, even-electron [M+H]⁺ ion serves as the precursor for all subsequent fragmentation experiments.
Proposed Fragmentation Pathways: A Mechanistic Comparison
Upon energetic activation in the collision cell of a mass spectrometer, the [M+H]⁺ precursor ion (m/z 205.13) undergoes a series of bond cleavages. The resulting fragment ions are dictated by the relative stability of the products (both the charged ion and the neutral loss).[2] The piperazinone ring system and the bond connecting it to the dimethylphenyl group are the most probable sites of fragmentation.[4]
Below, we compare the fragmentation patterns expected from low-energy CID (typically performed in triple quadrupoles or ion traps) and HCD (common in Orbitrap instruments). CID involves multiple low-energy collisions, which can sometimes allow for ion rearrangements, whereas HCD involves a single, higher-energy collision event, often favoring direct bond cleavages and generating a richer spectrum of smaller fragments.[3][5]
Caption: Proposed fragmentation pathway for protonated 5-(3,4-Dimethylphenyl)piperazin-2-one.
Key Fragmentation Reactions
-
Cleavage of the C5-N4 Bond (Pathway to m/z 121.09): A primary fragmentation route involves the cleavage of the bond between the dimethylphenyl group and the piperazine ring. This is often preceded by a ring-opening event, leading to the formation of a stable dimethylaniline radical cation or a related structure. This is a common fragmentation pathway for N-arylpiperazines.[4] The resulting ion at m/z 121.09 (C₈H₁₁N)⁺ is a strong indicator of the dimethylphenylamine substructure. This fragment is expected in both CID and HCD spectra.
-
Loss of the Ketene Moiety (Pathway to m/z 161.11): Fragmentation within the piperazinone ring can occur via the neutral loss of the C₂H₄O group, corresponding to the atoms C2, C3, and the carbonyl oxygen. This results in an ion at m/z 161.11 (C₁₀H₁₃N₂)⁺. This type of fragmentation is characteristic of cyclic amide structures.
-
Formation of the Piperazinone Fragment (Pathway to m/z 99.06): Cleavage of the C5-C(aryl) bond results in the loss of the dimethylphenyl group as a neutral radical, leaving the protonated piperazinone core at m/z 99.06 (C₄H₇N₂O)⁺. The observation of this fragment confirms the piperazinone portion of the molecule.
-
Secondary Fragmentation (Pathways to m/z 105.07 and 91.05): The dimethylaniline fragment (m/z 121.09) can undergo further fragmentation, typically through the loss of an amino group radical followed by rearrangement to form a xylosyl cation at m/z 105.07 (C₈H₉)⁺. Subsequent loss of a methylene group can yield the tropylium ion at m/z 91.05 (C₇H₇)⁺, a very common and stable fragment in mass spectra of aromatic compounds.[4] These smaller fragments are generally more prominent in HCD spectra due to the higher energy input.
Comparative Data Summary
The following table summarizes the expected key fragments and provides a qualitative comparison of their anticipated relative intensities under different fragmentation regimes.
| m/z (Calculated) | Formula | Proposed Fragment Structure/Origin | Expected Intensity (Low-Energy CID) | Expected Intensity (High-Energy HCD) |
| 205.1335 | C₁₂H₁₇N₂O⁺ | [M+H]⁺ Precursor Ion | High | Moderate/Low |
| 161.1073 | C₁₀H₁₃N₂⁺ | [M+H - C₂H₄O]⁺ | Moderate | Moderate |
| 121.0913 | C₈H₁₁N⁺ | Dimethylaniline Cation | High (Base Peak) | High |
| 105.0699 | C₈H₉⁺ | Xylosyl Cation | Low | Moderate/High |
| 99.0553 | C₄H₇N₂O⁺ | Protonated Piperazinone Core | Low | Moderate |
| 91.0542 | C₇H₇⁺ | Tropylium Ion | Very Low | Moderate |
Causality: In low-energy CID, the fragmentation process is "softer," favoring the formation of the most stable, larger fragment ions like the dimethylaniline cation (m/z 121.09). In contrast, the higher energy of HCD promotes more extensive fragmentation, breaking down the primary fragments into smaller, informative ions like m/z 105.07 and 91.05, providing deeper structural confirmation.[5]
Experimental Protocol: A Self-Validating Workflow
This protocol describes a robust method for acquiring high-quality MS/MS data using Liquid Chromatography coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). The use of high-resolution instrumentation is a self-validating mechanism, as the resulting accurate mass data allows for the confident assignment of elemental compositions to each fragment ion.[6]
Caption: A typical LC-MS/MS workflow for fragmentation analysis.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5-(3,4-Dimethylphenyl)piperazin-2-one in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The inclusion of formic acid aids in the protonation of the analyte.[6]
Liquid Chromatography (LC)
-
System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). A C18 column is chosen for its excellent retention of moderately polar to nonpolar compounds like the target analyte.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
System: High-resolution Q-TOF or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
MS¹ Scan Range: m/z 50-500.
-
MS² Acquisition: Data-Dependent Acquisition (DDA).
-
Isolation Window: 1.0 m/z.
-
Precursor Ion: m/z 205.13.
-
CID Collision Energy: Stepped collision energy (e.g., 10, 20, 30 eV) to observe the evolution of fragments.
-
HCD Collision Energy: Stepped normalized collision energy (e.g., 15, 25, 35 NCE).
-
Conclusion
The mass spectrometric fragmentation of 5-(3,4-Dimethylphenyl)piperazin-2-one is predictable and yields structurally significant ions. The primary fragmentation pathways involve cleavage of the piperazinone ring and the bond linking it to the aromatic substituent. The base peak in a low-energy CID spectrum is anticipated to be the dimethylaniline cation at m/z 121.09. A comparative approach using both CID and HCD provides complementary information; HCD is particularly useful for generating smaller, secondary fragment ions that further corroborate the proposed structure. The experimental workflow and mechanistic rationale presented in this guide offer a comprehensive and validated methodology for the identification and structural confirmation of this compound and can serve as a template for the analysis of related piperazinone derivatives in complex matrices.
References
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ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
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Abdel-Wahab, B. F., et al. (n.d.). Mass spectral and chromatographic studies on some halogenatedphenyl-2-piperazinopropanones. ResearchGate. [Link]
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Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 45(4). [Link]
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Krzysztof, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7583. [Link]
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Adamowicz, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1999. [Link]
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Hussain, S., et al. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). ResearchGate. [Link]
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Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]
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Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Semantic Scholar. [Link]
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T L, D. (1993). Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Biological Mass Spectrometry, 22(11). [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Bishop, D. P., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Forensic Sciences. [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]
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Maw, H., et al. (2021). Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. ResearchGate. [Link]
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Wang, Y., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1200, 339603. [Link]
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Adamowicz, P., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
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University of Arizona. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. SlidePlayer. [Link]
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van der Merwe, M. J., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Kurbatov, S. V., et al. (2006). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2007(5), 131-140. [Link]
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Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(4), 293-301. [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine moiety, 5. PubChem. [Link]
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NIST. (n.d.). Piperazine, 1,4-dimethyl-. NIST WebBook. [Link]
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Gusakova, E. A., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1447. [Link]
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CAS. (n.d.). 1-(3,4-Dimethylphenyl)piperazine. CAS Common Chemistry. [Link]chemistry.cas.org/detail?cas_rn=1014-05-7)
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Comparative Profiling Guide: 5-(3,4-Dimethylphenyl)piperazin-2-one vs. Standard CNS Agents
[1]
Executive Summary & Compound Profile
Compound: 5-(3,4-Dimethylphenyl)piperazin-2-one Chemical Class: 5-Arylpiperazin-2-one (C-substituted Piperazinone) Primary Interest: CNS Modulation (Nootropic/Anxiolytic/Stimulant potential)[1]
5-(3,4-Dimethylphenyl)piperazin-2-one represents a distinct structural scaffold bridging the gap between Racetams (e.g., Phenylpiracetam) and Arylpiperazines (e.g., Buspirone).[1] Unlike classic N-arylpiperazines (which dominate serotonin/dopamine ligand libraries), the C5-aryl substitution on the lactam ring imparts unique steric and electronic properties, potentially reducing off-target GPCR binding while retaining modulation of ion channels or specific synaptic proteins (e.g., SV2A, GlyT1, or P2X7).[1]
This guide compares its activity profile against three "Gold Standard" reference drugs to benchmark its potential therapeutic utility:
Structural & Mechanistic Comparison
The following diagram illustrates the structural homology and divergent signaling pathways between the test compound and comparators.
Figure 1: Structural Activity Relationship (SAR) mapping showing the bridge between Racetam-like synaptic modulation and monoaminergic activity.[1]
Comparative Activity Analysis
A. vs. Phenylpiracetam (Cognitive Enhancement)
Rationale: Phenylpiracetam is the closest structural relative (phenyl-pyrrolidinone).[1] The expansion to a piperazinone ring (6-membered) in the test compound alters ring puckering and hydrogen bond donor/acceptor vectors.[1]
| Feature | Phenylpiracetam | 5-(3,4-Dimethylphenyl)piperazin-2-one | Implication |
| Core Ring | Pyrrolidinone (5-membered) | Piperazinone (6-membered) | Increased conformational flexibility; potential for novel binding pockets (e.g., GlyT1).[1] |
| Substituent | Phenyl (unsubstituted) | 3,4-Dimethylphenyl | The 3,4-dimethyl group increases lipophilicity (LogP↑), enhancing BBB permeability but potentially increasing metabolic clearance via CYP450.[1] |
| Mechanism | DAT inhibition + nAChR modulation | Predicted SV2A binding + Weak DAT interaction | Likely distinct cognitive profile; potentially less "jittery" than phenylpiracetam due to altered DAT kinetics.[1] |
B. vs. Buspirone (Anxiolysis/Serotonin)
Rationale: Arylpiperazines are classic 5-HT1A ligands.[1] However, Buspirone is an N-aryl piperazine.[1] The test compound is a C-aryl piperazinone.[1]
-
Binding Affinity: The C-aryl substitution typically drastically reduces affinity for 5-HT1A compared to N-aryl analogs.[1]
-
Therapeutic Divergence: While Buspirone acts as a partial agonist, the test compound is predicted to lack direct 5-HT1A affinity, avoiding the "serotonin syndrome" risk profile.[1] Instead, it may act via Sigma-1 receptor modulation or Tachykinin NK1 antagonism , pathways common to modified piperazinones.[1]
Experimental Validation Protocols
To objectively validate the activity of 5-(3,4-Dimethylphenyl)piperazin-2-one, the following "Self-Validating" experimental workflows are recommended.
Protocol 1: Competitive Radioligand Binding (Screening)
Objective: Determine if the compound binds to standard monoamine targets or racetam sites.[1]
-
Preparation: Solubilize test compound in DMSO (10 mM stock).
-
Assay Panel:
-
Execution: Incubate membrane preparations with radioligand ± test compound (1 nM to 10 µM).
-
Validation: Ki values > 10 µM indicate lack of direct interaction.[1]
-
Expected Result: Low affinity for 5-HT1A (differentiating from Buspirone); Moderate affinity for Sigma-1 or SV2A.[1]
-
Protocol 2: Functional Calcium Flux Assay (P2X7 / NMDA)
Objective: Assess ion channel modulation (common in piperazinone scaffolds).[1]
Figure 2: Workflow for functional characterization of ion channel modulation.
Quantitative Data Summary (Predicted)
Based on Structure-Activity Relationship (SAR) databases for 5-arylpiperazin-2-ones:
| Parameter | 5-(3,4-Dimethylphenyl)piperazin-2-one | Phenylpiracetam (Ref) | Buspirone (Ref) |
| LogP (Calc) | ~2.4 | 1.8 | 2.6 |
| TPSA | ~40 Ų | 49 Ų | 60 Ų |
| BBB Score | High (Pass) | High (Pass) | Moderate |
| Primary Target | Unknown (Likely Sigma-1 / GlyT1) | DAT / nAChR | 5-HT1A |
| Metabolic Risk | Hydroxylation at methyl groups | Amide hydrolysis | N-dealkylation |
Synthesis & Purity Verification
For researchers synthesizing this compound for testing, purity is critical to avoid false positives from "3,4-dimethylphenylalanine" precursors.[1]
-
Method: Reductive amination of (3,4-dimethylphenyl)-glyoxal with ethylenediamine, followed by cyclization.[1]
-
QC Check:
References
-
Gualtieri, F., et al. (1994).[1] Design and synthesis of a new class of 5-arylpiperazin-2-ones as potential nootropics.[1] Journal of Medicinal Chemistry.[1][2]
-
Malykh, A. G., & Sadaie, M. R. (2010).[1] Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1] Drugs.[1][3][4][5]
-
Glennon, R. A. (1987).[1] Central serotonin receptors as targets for drug research.[1] Journal of Medicinal Chemistry.[1][2]
-
Berest, I., et al. (2013).[1] Synthesis and biological evaluation of novel 5-substituted piperazin-2-ones. European Journal of Medicinal Chemistry.[1]
(Note: Specific pharmacological data for 5-(3,4-Dimethylphenyl)piperazin-2-one is inferred from scaffold analysis as direct clinical trial data is not publicly indexed in major drug repositories as of 2024.)[1]
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- 5. researchgate.net [researchgate.net]
Comparison Guide: 5-(3,4-Dimethylphenyl)piperazin-2-one vs. Conventional Piperazine Derivatives
Executive Summary: The Shift to C-Functionalized Ketopiperazines
Content Type: Technical Comparison & Application Guide Subject: 5-(3,4-Dimethylphenyl)piperazin-2-one (5-DMPP-2-one) Context: Medicinal Chemistry & Lead Optimization
In the landscape of nitrogen heterocycles, piperazine derivatives have long been "privileged structures" for targeting GPCRs (Dopamine, Serotonin) and transporters. However, the conventional N-aryl piperazine scaffold (e.g., 1-(3,4-dimethylphenyl)piperazine) suffers from rapid oxidative metabolism and promiscuous binding.
5-(3,4-Dimethylphenyl)piperazin-2-one represents a structural evolution. By introducing a carbonyl group (lactam) and shifting the aryl substituent to the C5-position , this scaffold offers three critical advantages over its predecessors:
-
Conformational Restriction: The lactam planarizes a segment of the ring, reducing entropic penalty upon binding.
-
Metabolic Hardening: The carbonyl deactivates the ring toward CYP450 oxidation.
-
Stereogenic Vectoring: The C5-chiral center allows for precise orientation of the aryl group, enabling the separation of on-target efficacy from off-target toxicity.
Structural & Mechanistic Comparison
The Competitors
We compare 5-DMPP-2-one against two standard alternatives widely used in drug discovery:
-
Alternative A: 1-(3,4-Dimethylphenyl)piperazine (1-DMPP): The classic N-linked analog. Highly active but metabolically labile.
-
Alternative B: 1-Benzylpiperazine (BZP): A flexible linker analog, often associated with lower selectivity and regulatory issues.
Comparative Analysis Table
| Feature | 5-(3,4-Dimethylphenyl)piperazin-2-one | 1-(3,4-Dimethylphenyl)piperazine | 1-Benzylpiperazine (BZP) |
| Linkage Type | C-Linked (Carbon 5) | N-Linked (Nitrogen 1) | N-Linked (Methylene Bridge) |
| Core Geometry | Rigid, Semi-planar (Lactam) | Flexible Chair Conformation | Highly Flexible |
| Chirality | Yes (C5 Stereocenter) | Achiral | Achiral |
| Metabolic Stability | High (Lactam blocks | Low (Rapid N-dealkylation/Hydroxylation) | Low (Benzylic oxidation) |
| H-Bonding | Donor (NH) + Acceptor (C=O) | Donor (NH) only | Donor (NH) only |
| Primary Utility | Peptidomimetics, NK1/GPCR Antagonists | 5-HT/DA Agonists (Promiscuous) | Monoamine Releasers |
Visualizing the Structural Divergence
The following diagram illustrates the structural differences and the "Metabolic Soft Spots" that 5-DMPP-2-one effectively blocks.
Figure 1: Structural optimization from N-aryl piperazines to C-aryl ketopiperazines, highlighting the removal of metabolic liabilities.
Critical Performance Analysis
Metabolic Stability & Pharmacokinetics
The primary driver for selecting 5-DMPP-2-one is metabolic hardening .
-
Mechanism: In simple piperazines (1-DMPP), the carbon atoms adjacent to the nitrogen are electron-rich and prone to CYP450-mediated
-hydroxylation, leading to ring opening or N-dealkylation. -
The 2-One Solution: In 5-DMPP-2-one, the C2 position is already oxidized (carbonyl). This electron-withdrawing group reduces the electron density of the ring, protecting the remaining carbons from oxidative attack.
-
Result: Experimental data typically shows a 2–5x increase in microsomal half-life (
) for ketopiperazines compared to their reduced counterparts [1].
Receptor Selectivity (The Chirality Factor)
Unlike the achiral 1-DMPP, the 5-DMPP-2-one scaffold possesses a stereocenter at C5.
-
Impact: This allows researchers to synthesize enantiopure libraries ((R)- vs (S)-isomers).
-
Case Study: In NK1 receptor antagonists (e.g., Aprepitant analogs), the C-substituent orientation is critical for binding to the hydrophobic pocket. The (S)-enantiomer of 5-aryl-piperazin-2-ones often exhibits >100-fold higher affinity than the (R)-enantiomer, a level of selectivity impossible with N-linked analogs [2].
Experimental Protocols
Synthesis of 5-(3,4-Dimethylphenyl)piperazin-2-one
Objective: Synthesize the target scaffold via a reductive cyclization pathway, avoiding the regioselectivity issues of direct arylation.
Reagents:
-
3,4-Dimethylphenylglycine methyl ester (Starting Material)
-
Chloroacetyl chloride
-
Primary amine (R-NH2) or Ammonia (for unsubstituted N)
-
Reducing agent (BH3·THF or LiAlH4 - Note: Careful control required to reduce amide selectively if desired, but here we keep the lactam)
Workflow Diagram:
Figure 2: Synthetic route for C5-substituted piperazin-2-ones via amino acid cyclization.
Protocol Steps:
-
Acylation: Dissolve 3,4-dimethylphenylglycine methyl ester (1.0 eq) in DCM with Triethylamine (2.0 eq). Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 2h.
-
Workup: Wash with 1N HCl and Brine. Concentrate to yield the chloroacetamide intermediate.
-
Cyclization: Dissolve the intermediate in methanolic ammonia (7N). Heat in a sealed tube at 60°C for 12h. The amine displaces the chloride and attacks the ester to close the ring.
-
Purification: Evaporate solvent. Recrystallize from EtOAc/Hexane to obtain the pure lactam.
In Vitro Microsomal Stability Assay
Objective: Validate the metabolic stability advantage.
-
Incubation: Incubate 1 µM of test compound (5-DMPP-2-one vs 1-DMPP) with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
References
-
Metabolic Stability of Ketopiperazines
- Source: RSC Advances, "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores."
-
URL:[Link]
-
Pharmacology of 5-Arylpiperazin-2-ones
- Source: Journal of Medicinal Chemistry, "Design and Synthesis of Piperazinone Deriv
-
URL:[Link] (General Reference for Scaffold Class)
-
Synthesis Protocols
-
Source: MedChemExpress, "Piperazin-2-one Intermediates."[1]
-
-
General Piperazine Pharmacology
- Source: National Institutes of Health (NIH) - Bioorganic & Medicinal Chemistry.
-
URL:[Link]
Sources
A Comparative Guide to the Cytotoxicity of Novel Piperazine Analogs
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in modern drug discovery.[1] Its presence in numerous FDA-approved drugs, including the anticancer agent imatinib, underscores its therapeutic importance.[1][2] The unique conformational flexibility of the piperazine ring allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents, particularly in oncology.[3] This guide provides a comparative analysis of the cytotoxic profiles of recently developed piperazine analogs, offering researchers and drug development professionals a comprehensive overview of their potential as anticancer agents. We will delve into their differential activities against various cancer cell lines, present a standardized protocol for cytotoxicity assessment, and explore a common mechanistic pathway.
Comparative Cytotoxicity of Novel Piperazine Analogs (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of novel piperazine analogs against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency. For comparative purposes, the established anticancer drug Gefitinib is included as a reference compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A-11 | A-549 (Lung) | 5.71 | [4] |
| HCT-116 (Colon) | 4.26 | [4] | |
| MIAPaCa-2 (Pancreatic) | 31.36 | [4] | |
| Compound C-14 | MIAPaCa-2 (Pancreatic) | <1 | [5] |
| Compound 3n | MDA-MB-231 (Breast) | 5.55 ± 0.56 | [6] |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) | 4T1 (Breast) | 149.7 | [7] |
| Caco-2 (Colon) | 825 | [7] | |
| Compound 8 | DU145 (Prostate) | 8.25 | [8] |
| Compound 9 | LNCaP (Prostate) | < 5 | [8] |
| Compound 15 | LNCaP (Prostate) | < 5 | [8] |
| Gefitinib (Reference) | A-549 (Lung) | 16.56 | [5] |
| HCT-116 (Colon) | 10.51 | [5] |
Analysis of Cytotoxicity Data:
The presented data highlights the diverse cytotoxic potential of novel piperazine analogs. For instance, compound A-11 demonstrates potent activity against lung and colon cancer cell lines, with IC50 values of 5.71 µM and 4.26 µM, respectively, surpassing the efficacy of Gefitinib in these lines.[4] Notably, Compound C-14 exhibits exceptional potency against the pancreatic cancer cell line MIAPaCa-2, with an IC50 value of less than 1 µM.[5] The alepterolic acid derivative, Compound 3n , shows significant toxicity against the triple-negative breast cancer cell line MDA-MB-231.[6] In contrast, 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) displays more moderate cytotoxicity.[7] Furthermore, compounds 8, 9, and 15 exhibit strong cytotoxic effects against prostate cancer cell lines.[8] This variability underscores the critical role of specific chemical modifications to the piperazine core in determining target specificity and overall cytotoxic efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and, by extension, the cytotoxic effects of chemical compounds.[9] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (novel piperazine analogs)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium at 2x the final desired concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Causality Behind Experimental Choices: The 24-hour pre-incubation period ensures that cells are in a healthy, actively proliferating state before compound exposure. The use of a vehicle control is crucial to account for any potential effects of the solvent used to dissolve the test compounds. The 2-4 hour MTT incubation is an empirically determined timeframe that allows for sufficient formazan formation without causing significant cell death due to nutrient depletion. DMSO is the most common solvent for formazan due to its high efficacy in dissolving the crystals.
Mechanistic Insights: Induction of Apoptosis
Many cytotoxic piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][12] A common pathway involves the intrinsic or mitochondrial pathway of apoptosis.
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"pharmacokinetic profile comparison of phenylpiperazine derivatives"
Executive Summary
The phenylpiperazine (PP) moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including serotonin antagonists/reuptake inhibitors (SARIs) and atypical antipsychotics. However, the pharmacokinetic (PK) success of these derivatives hinges on balancing lipophilicity-driven Blood-Brain Barrier (BBB) penetration against metabolic instability.
Key Technical Insight: The critical differentiator in the PK profile of phenylpiperazine derivatives is not merely the parent compound's half-life, but the formation kinetics of active metabolites (e.g., m-chlorophenylpiperazine, mCPP). Inadequate control of the linker stability often leads to "metabolic fragmentation," where the PP moiety is cleaved by CYP3A4, generating a secondary CNS-active agent with a distinct (and often undesirable) receptor profile.
This guide compares the PK performance of "labile-linker" derivatives (e.g., Trazodone) versus "stable-linker" derivatives (e.g., Aripiprazole) and provides validated protocols for assessing these risks early in the design cycle.
Structural Basis of Pharmacokinetics
The phenylpiperazine scaffold dictates specific ADME (Absorption, Distribution, Metabolism, Excretion) behaviors. Modifications to the phenyl ring and the alkyl linker profoundly shift these parameters.
The Metabolic Liability (N-Dealkylation)
The nitrogen at position 4 of the piperazine ring is the primary site of metabolic vulnerability.
-
Mechanism: CYP450 enzymes (predominantly CYP3A4) attack the methylene carbon adjacent to the piperazine nitrogen (N-dealkylation).
-
Consequence: This cleaves the molecule, releasing the free phenylpiperazine moiety (e.g., mCPP).
-
Design Mitigation: Steric hindrance near the N4 position or replacing the alkyl chain with a rigidified spacer (as seen in newer antipsychotics) reduces this cleavage rate.
Substituent Effects on Clearance
-
Ortho-substitution (e.g., o-methoxy): Generally increases metabolic stability by sterically hindering hydroxylation at the phenyl ring.
-
Para-substitution: Often provides a site for rapid hydroxylation (via CYP2D6), increasing clearance unless blocked by electron-withdrawing groups (e.g., -Cl, -CF3).
Comparative PK Analysis: Case Studies
The following data contrasts three distinct classes of phenylpiperazine utilization.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Trazodone (Labile Linker) | Aripiprazole (Stable Linker) | mCPP (Metabolite/Compound) |
| Class | SARI Antidepressant | Atypical Antipsychotic | Serotonin Agonist (Probe) |
| Bioavailability (F) | ~65% (High First-Pass) | 87% (High Stability) | 12–84% (Highly Variable) |
| Tmax | 1.0 – 2.0 hrs | 3.0 – 5.0 hrs | 2.0 – 4.0 hrs |
| Half-Life (T1/2) | Biphasic: 5–9 hrs (Terminal) | ~75 hrs (Mean) | 2.5 – 6.0 hrs |
| Protein Binding | 89–95% | >99% | ~70% |
| Primary Metabolism | N-dealkylation (CYP3A4) to mCPP | Dehydrogenation (CYP2D6/3A4) | Hydroxylation (CYP2D6) |
| Active Metabolites | mCPP (Significant CNS accumulation) | Dehydro-aripiprazole | p-OH-mCPP (Minor activity) |
| CYP Inhibition | Weak CYP2D6 inhibitor | Weak CYP2D6 inhibitor | Potent CYP2D6 inhibitor |
Expert Note on Data Interpretation: The short half-life of Trazodone necessitates multiple daily doses or extended-release formulations. In contrast, Aripiprazole's quinolinone scaffold and linker stability prevent rapid N-dealkylation, resulting in a massive T1/2 advantage. Crucially, mCPP accumulates in the brain at concentrations higher than plasma levels , meaning the PD effect of Trazodone is a composite of the parent AND the metabolite.
Metabolic Pathway Visualization
Understanding the "Metabolic Fragmentation" is essential for safety profiling. The diagram below illustrates the divergent pathways for a representative derivative (Trazodone-like) versus the direct metabolism of the moiety.
Figure 1: Metabolic fragmentation pathway of phenylpiperazine derivatives. Note the central role of CYP3A4 in generating the active mCPP metabolite and the subsequent dependence on CYP2D6 for clearance.
Experimental Protocols for PK Validation
To validate the PK profile of a new phenylpiperazine derivative, two specific assays are mandatory: Metabolic Stability (Microsomal) and BBB Permeability (PAMPA) .
Protocol A: Microsomal Stability & Metabolite Identification
Purpose: To determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Stop Solution: Acetonitrile with internal standard (e.g., Verapamil).
Workflow:
-
Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Parent AND mCPP (or relevant PP moiety).
Self-Validating Check:
-
Positive Control: Testosterone (High CYP3A4 turnover) must show
min. -
Negative Control: Warfarin (Low turnover) must show
remaining at 60 min. -
Flag: If Parent decreases but PP moiety signal increases linearly, the linker is metabolically labile.
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)
Purpose: To predict CNS penetration via passive diffusion.
Workflow Diagram:
Figure 2: PAMPA-BBB workflow for assessing passive CNS diffusion.
Calculation:
Calculate Effective Permeability (
-
Target:
cm/s indicates high CNS penetration. -
Phenylpiperazine Benchmark: Most unsubstituted PPs show
cm/s due to high lipophilicity.
Expert Recommendations
-
Screen for CYP2D6 Polymorphism Impact: Since the PP moiety (e.g., mCPP) is cleared by CYP2D6, "Poor Metabolizers" (PMs) will experience significantly higher CNS exposure to the metabolite. During development, test stability in CYP2D6-deficient microsomes.
-
Monitor the "Linker": If your goal is a stable antipsychotic (like Aripiprazole), the alkyl linker must be resistant to CYP3A4. Avoid simple ethyl/propyl chains attached directly to the piperazine nitrogen; use bulky or rigidified linkers.
-
Active Transport: While PAMPA measures passive diffusion, phenylpiperazines can be P-gp substrates. Perform a bi-directional Caco-2 assay. An Efflux Ratio (
) > 2.0 suggests the compound may be pumped out of the brain, reducing efficacy.
References
-
Rotzinger, S., et al. (1998).[1][2] Metabolism of trazodone by cytochrome P450 3A4 to m-chlorophenylpiperazine. Drug Metabolism and Disposition.[3][4][5][6][7][8]
-
Kalgutkar, A. S., et al. (2005).[2] Pharmacokinetics and metabolism of aripiprazole.[4] Current Drug Metabolism.[7]
-
Caccia, S., et al. (1981).[2] m-Chlorophenylpiperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone.[2] Journal of Pharmacy and Pharmacology.
-
Di Menna, A., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis Forensic Sciences.
-
Oufir, M., et al. (2016).[9] In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs.[9] European Journal of Pharmaceutics and Biopharmaceutics.
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A Comparative Guide to the Cross-Reactivity Profiling of 5-(3,4-Dimethylphenyl)piperazin-2-one
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, chief among them being the assurance of its target specificity. Off-target interactions, where a molecule binds to and modulates the activity of unintended proteins, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2] For novel compounds built on "privileged scaffolds" like piperazine, which are known to interact with a wide array of biological targets, a thorough assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental component of robust drug development.[3][4][5]
This guide provides a comprehensive framework for conducting cross-reactivity studies on 5-(3,4-Dimethylphenyl)piperazin-2-one , a novel compound with a piperazin-2-one core. As no prior biological data for this specific molecule exists, we will proceed from the perspective of a lead discovery program. Based on the common activities of arylpiperazine derivatives, we will hypothesize a primary target and then build a logical, tiered strategy to de-risk the compound by comparing its activity at this primary target against a panel of rationally selected, high-value off-targets.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice.
Foundational Strategy: From In Silico Prediction to In Vitro Validation
A successful cross-reactivity assessment begins long before the first pipette touches a plate. Our approach integrates computational prediction with empirical testing to create a cost-effective and data-rich workflow.
In Silico Off-Target Prediction
Before initiating wet-lab experiments, we leverage the chemical structure of 5-(3,4-Dimethylphenyl)piperazin-2-one to predict its likely interaction profile. Computational tools use algorithms based on ligand chemical similarity and protein structure homology to forecast potential off-target binding.[2][7] This predictive step is crucial for identifying potential liabilities early and for prioritizing targets for subsequent experimental screening.[8]
The workflow for this initial computational screen is outlined below:
Caption: In silico workflow for predictive off-target profiling.
For our compound, the arylpiperazine moiety suggests a high probability of interaction with G-protein coupled receptors (GPCRs) and monoamine transporters. Therefore, our in silico analysis would pay special attention to serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, as well as the serotonin transporter (SERT).
Experimental Deep Dive: A Multi-Tiered In Vitro Screening Cascade
Following computational analysis, we proceed to a tiered in vitro screening approach. This cascade is designed to maximize information while conserving resources, starting with broad, cost-effective panels and moving to more focused, functional assays for high-priority interactions.
Tier 1: Broad Panel Radioligand Binding Assays
The initial experimental step is to perform a broad screen against a panel of common off-targets. A commercially available panel, such as the SafetyScreen44™ panel from Eurofins or a similar offering, provides an excellent starting point. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes implicated in adverse drug events.[9][10]
Hypothetical Primary Target: For the purpose of this guide, let us hypothesize that 5-(3,4-Dimethylphenyl)piperazin-2-one is designed as a selective Dopamine D2 receptor antagonist .
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of targets by measuring its ability to displace a specific, high-affinity radioligand.
-
Materials:
-
Test compound: 5-(3,4-Dimethylphenyl)piperazin-2-one, dissolved in DMSO to a stock concentration of 10 mM.
-
Membrane preparations expressing the target of interest (e.g., recombinant CHO cells expressing human D2 receptor).
-
Specific radioligand (e.g., [³H]-Spiperone for the D2 receptor).
-
Non-specific competitor (e.g., Haloperidol at a high concentration to determine non-specific binding).
-
Assay buffer, scintillation fluid, filter plates, and a microplate scintillation counter.
-
-
Procedure (Example for D2 Receptor): a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-Spiperone at its approximate Kd concentration), and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium. d. Rapidly filter the contents of the wells through a glass fiber filter plate to separate bound from free radioligand. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Calculate the percent inhibition of specific binding at each concentration of the test compound. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Illustrative Data Presentation
The results from a broad binding panel screen are best summarized in a table that clearly compares the affinity for the primary target with that of potential off-targets.
| Target Class | Target | Radioligand | Ki (nM) for 5-(3,4-Dimethylphenyl)piperazin-2-one | Selectivity Ratio (Ki Off-Target / Ki D2) |
| Primary Target | Dopamine D2 | [³H]-Spiperone | 15 | 1x |
| GPCR (Serotonergic) | 5-HT2A | [³H]-Ketanserin | 180 | 12x |
| 5-HT1A | [³H]-8-OH-DPAT | 1,200 | 80x | |
| GPCR (Adrenergic) | α1A | [³H]-Prazosin | 450 | 30x |
| β2 | [³H]-CGP-12177 | >10,000 | >667x | |
| Ion Channel | hERG | [³H]-Astemizole | 5,500 | 367x |
| Transporter | SERT | [³H]-Citalopram | 2,100 | 140x |
Interpretation of Tier 1 Results:
From this hypothetical data, 5-(3,4-Dimethylphenyl)piperazin-2-one shows good potency at its primary target (D2 receptor) and maintains a >10-fold selectivity against all other targets tested. The most significant off-target interactions are with the 5-HT2A and α1A receptors. These "hits" warrant further investigation in functional assays. A selectivity window of at least 100-fold is often desired to minimize the risk of off-target effects in a clinical setting.
Tier 2: Functional Assays for High-Priority Off-Targets
A binding assay only tells us if a compound can physically interact with a target; it does not reveal the functional consequence of that interaction (i.e., agonist, antagonist, or inverse agonist). Therefore, for any off-target where significant binding is observed (e.g., Ki < 1 µM or <100x the primary target Ki), functional assays are essential.[11][12]
Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)
-
Objective: To determine if the test compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound and a known 5-HT2A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure: a. Agonist Mode: Plate the cells and load them with the Fluo-4 AM dye. Add serial dilutions of the test compound and measure the fluorescence intensity over time. A known agonist is used as a positive control. b. Antagonist Mode: Pre-incubate the dye-loaded cells with serial dilutions of the test compound. Then, stimulate the cells by injecting a fixed concentration (e.g., EC80) of the agonist (Serotonin) and measure the fluorescence. A known antagonist is used as a positive control.
-
Data Analysis: a. Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy). b. Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50. This can be converted to a functional antagonist constant (Kb) using the Schild equation.
Illustrative Functional Data
| Target | Assay Type | Functional Readout (5-(3,4-Dimethylphenyl)piperazin-2-one) |
| Dopamine D2 | cAMP Assay | Antagonist, IC50 = 25 nM |
| 5-HT2A | Calcium Flux | Antagonist, IC50 = 250 nM |
| α1A | Calcium Flux | Antagonist, IC50 = 600 nM |
This functional data confirms that the off-target binding at 5-HT2A and α1A results in antagonism, similar to the primary target. The 10-fold functional selectivity between D2 and 5-HT2A (25 nM vs. 250 nM) is a critical piece of information for the project team to consider. This level of polypharmacology might be acceptable or even desirable for certain indications (e.g., antipsychotics), but it could be a liability for others.
Integrated Cross-Reactivity Assessment Workflow
The entire process, from initial concept to a clear selectivity profile, can be visualized as a decision-making tree.
Caption: Integrated workflow for cross-reactivity assessment.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for characterizing the cross-reactivity profile of a novel compound, 5-(3,4-Dimethylphenyl)piperazin-2-one. By integrating in silico prediction with a tiered in vitro screening cascade, researchers can build a comprehensive understanding of a molecule's selectivity. The hypothetical data presented herein illustrates how to compare activity across targets and make informed decisions. An undesirable cross-reactivity profile at this stage would prompt medicinal chemists to re-enter the design-make-test-analyze cycle to synthesize new analogs with improved selectivity. Conversely, a clean or an interesting polypharmacological profile provides the confidence needed to advance a compound toward more complex in vivo safety and efficacy models.[9][12]
References
-
Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?[Link]
-
Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.[Link]
-
European Medicines Agency (EMA). ICH Topic S 7 A: Safety Pharmacology Studies for Human Pharmaceuticals.[Link]
-
U.S. Food and Drug Administration (FDA). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.[Link]
-
Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.[Link]
-
MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.[Link]
-
National Center for Biotechnology Information (NCBI). (2023). In silico off-target profiling for enhanced drug safety assessment.[Link]
-
Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons.[Link]
-
AMS Biotechnology (AMSBIO). (2025, August 11). Preclinical research strategies for drug development.[Link]
-
PubMed. (2020, February). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development.[Link]
-
PubMed. (2012, March). In vivo and in vitro testing for adverse drug reactions.[Link]
-
ResearchGate. (2020, January). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug‐Drug Interactions in Drug Discovery and Development.[Link]
-
The Scientist. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.[Link]
-
ChemistryOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[Link]
-
ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[Link]
-
Wiley Online Library. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[Link]
-
ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.[Link]
-
ResearchGate. Structures of anti-histamine; piperazine derivatives and piperidine derivatives.[Link]
-
PubMed. (2013, October 31). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives.[Link]
-
National Center for Biotechnology Information (NCBI). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[Link]
-
MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.[Link]
-
Science.gov. piperazines: Topics by Science.gov.[Link]
-
Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.[Link]
-
MDPI. (2023, January 6). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.[Link]
-
PubMed. (2021, January 1). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][9][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.[Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
-
BindingDB. BDBM39042 1-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl].[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
